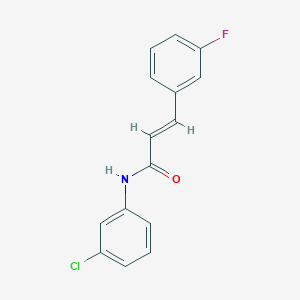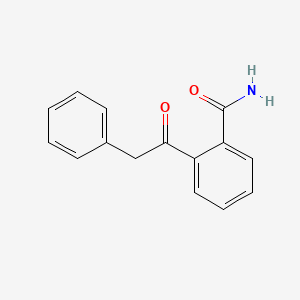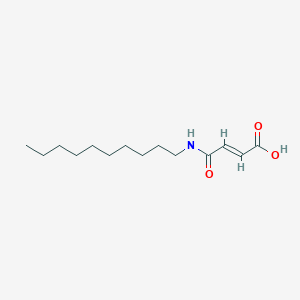
Allyldimethylphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldimethylphenylsilane is an organosilicon compound with the molecular formula C₁₁H₁₆Si. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-), two methyl groups (CH₃), and a phenyl group (C₆H₅) attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming carbon-silicon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyldimethylphenylsilane can be synthesized through various methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as phenyldimethylsilylzinc chloride, which provides high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. The palladium-catalyzed silyl-Heck reaction is one such method, which allows for the efficient production of allylsilanes with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Allyldimethylphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The allyl group can participate in substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with new carbon-silicon bonds.
Aplicaciones Científicas De Investigación
Allyldimethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of allyldimethylphenylsilane involves the formation of carbon-silicon bonds through various catalytic processes. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of catalysts such as palladium or nickel. This leads to the formation of new organosilicon compounds with diverse structures and properties .
Comparación Con Compuestos Similares
Phenylsilane: Similar to allyldimethylphenylsilane but lacks the allyl group.
Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to silicon.
Uniqueness: this compound is unique due to the presence of both an allyl group and a phenyl group attached to the silicon atom. This combination imparts distinct reactivity and versatility, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C11H16Si |
|---|---|
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
dimethyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clave InChI |
VYKLWEGAUSVCDK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)




![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)




![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)


